Ethyl 4-(3-hydroxyphenyl)butanoate
Overview
Description
Ethyl 4-(3-hydroxyphenyl)butanoate, also known as benzenebutanoic acid, 3-hydroxy-, ethyl ester, is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a 4-(3-hydroxyphenyl)butanoate moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(3-hydroxyphenyl)butanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-hydroxybenzoic acid with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Another synthetic route involves the reduction of ethyl 4-(3-nitrophenyl)butanoate using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. This method converts the nitro group to a hydroxyl group, yielding this compound .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Commonly used catalysts in industrial production include sulfuric acid and p-toluenesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-hydroxyphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 4-(3-Hydroxyphenyl)butanoic acid.
Reduction: Ethyl 4-(3-hydroxyphenyl)butanol.
Substitution: Ethyl 4-(3-alkoxyphenyl)butanoate.
Scientific Research Applications
Ethyl 4-(3-hydroxyphenyl)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for hypercholesterolemia drugs.
Industry: Utilized in the production of flavor chemicals and as an intermediate in the synthesis of polymers.
Mechanism of Action
The mechanism of action of ethyl 4-(3-hydroxyphenyl)butanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-(3-hydroxyphenyl)butanoate can be compared with similar compounds such as:
Ethyl 4-(4-hydroxyphenyl)butanoate: Similar structure but with the hydroxyl group in the para position.
Ethyl 4-(3-methoxyphenyl)butanoate: Contains a methoxy group instead of a hydroxyl group.
Ethyl 4-(3-chlorophenyl)butanoate: Contains a chlorine atom instead of a hydroxyl group.
These compounds differ in their chemical reactivity and biological activities due to the presence of different functional groups
Properties
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9,13H,2,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUUBUHMYMXNAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569933 | |
Record name | Ethyl 4-(3-hydroxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160721-25-5 | |
Record name | Ethyl 4-(3-hydroxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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